molecular formula C16H20N4O B5775555 2-[4-(3-methoxybenzyl)-1-piperazinyl]pyrimidine

2-[4-(3-methoxybenzyl)-1-piperazinyl]pyrimidine

Cat. No. B5775555
M. Wt: 284.36 g/mol
InChI Key: QYPBFLGCGTXZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-methoxybenzyl)-1-piperazinyl]pyrimidine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a pyrimidine derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

2-[4-(3-methoxybenzyl)-1-piperazinyl]pyrimidine has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as a diagnostic tool in medical imaging.

Mechanism of Action

The mechanism of action of 2-[4-(3-methoxybenzyl)-1-piperazinyl]pyrimidine involves the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, 2-[4-(3-methoxybenzyl)-1-piperazinyl]pyrimidine increases the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease and other cognitive disorders.
Biochemical and Physiological Effects:
2-[4-(3-methoxybenzyl)-1-piperazinyl]pyrimidine has been shown to have various biochemical and physiological effects. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which is beneficial in the treatment of Parkinson's disease and depression. It has also been shown to have antioxidant properties, which can help protect the body against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(3-methoxybenzyl)-1-piperazinyl]pyrimidine in lab experiments include its potential therapeutic applications, its well-studied mechanism of action, and its ability to inhibit certain enzymes and receptors in the body. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 2-[4-(3-methoxybenzyl)-1-piperazinyl]pyrimidine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and other diseases. Another direction is to study its potential use as a diagnostic tool in medical imaging. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis method of 2-[4-(3-methoxybenzyl)-1-piperazinyl]pyrimidine involves the reaction of 3-methoxybenzylamine with 2-chloro-4,6-dimethoxypyrimidine in the presence of potassium carbonate. The reaction takes place at a temperature of 80-85°C for 6-8 hours. The resulting product is then purified through column chromatography to obtain the final product.

properties

IUPAC Name

2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-21-15-5-2-4-14(12-15)13-19-8-10-20(11-9-19)16-17-6-3-7-18-16/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPBFLGCGTXZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]pyrimidine

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